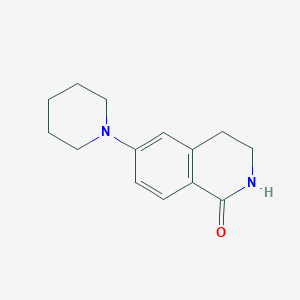
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features a piperidine ring attached to a dihydroisoquinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one typically involves the reaction of piperidine with a suitable isoquinoline derivative. One common method involves the cyclization of a precursor compound under specific conditions to form the desired product. For example, the reaction of a chloropyridine derivative with piperidine in the presence of a solvent like 1,4-dioxane can yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the isoquinoline core.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine or isoquinoline rings.
科学研究应用
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the production of materials with specific chemical properties
作用机制
The mechanism of action of 6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with specific binding sites, while the isoquinoline core may participate in various chemical reactions within biological systems. These interactions can modulate the activity of the target molecules, leading to the observed effects .
相似化合物的比较
Similar Compounds
2-(Piperidin-1-yl)pyridine: Another piperidine-containing compound with different biological activities.
6-(Piperidin-1-yl)pyridine-3,5-dicarbonitriles: Compounds with similar structural features but different functional groups
Uniqueness
6-(Piperidin-1-YL)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific combination of a piperidine ring and an isoquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
947191-39-1 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC 名称 |
6-piperidin-1-yl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13-5-4-12(10-11(13)6-7-15-14)16-8-2-1-3-9-16/h4-5,10H,1-3,6-9H2,(H,15,17) |
InChI 键 |
YTUGKSPWSXYXIP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)C(=O)NCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


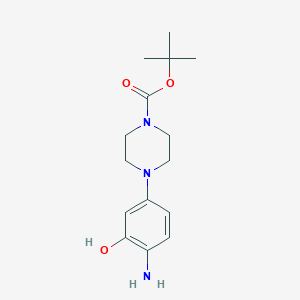
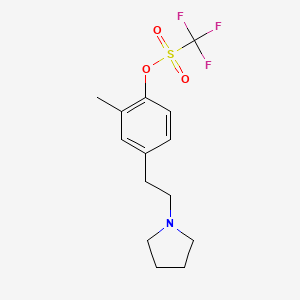

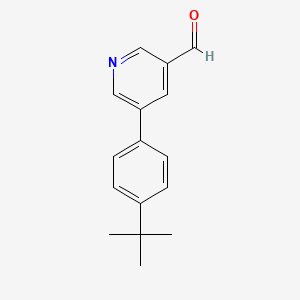
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
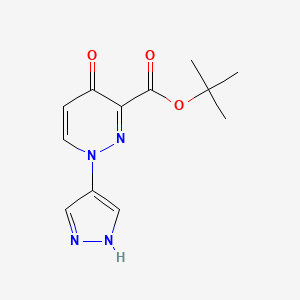
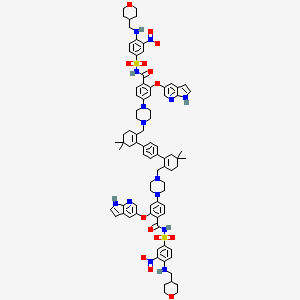
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
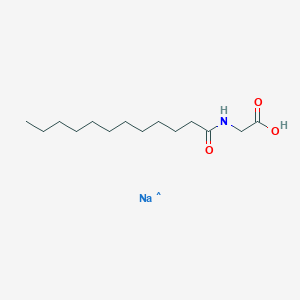
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
